molecular formula C17H11N3O2 B5278523 1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline CAS No. 5955-26-0

1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B5278523
CAS No.: 5955-26-0
M. Wt: 289.29 g/mol
InChI Key: HJPMCRSXEXTVRQ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that combines the structural features of benzodioxole, triazole, and quinoline. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .

Preparation Methods

The synthesis of 1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Coupling of Benzodioxole and Triazole: The benzodioxole and triazole moieties are coupled using a palladium-catalyzed cross-coupling reaction.

    Formation of the Quinoline Ring: The final step involves the cyclization of the intermediate product to form the quinoline ring.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline ring to dihydroquinoline derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C .

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline is unique due to its combination of benzodioxole, triazole, and quinoline moieties. Similar compounds include:

    1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoxaline: Shares the triazole and benzodioxole moieties but differs in the fused ring system.

    1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]pyrazine: Similar structure but with a pyrazine ring instead of quinoline.

    1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]thiadiazine: Contains a thiadiazine ring, offering different biological activities.

These compounds highlight the versatility of the triazoloquinoline scaffold in drug design and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c1-2-4-13-11(3-1)6-8-16-18-19-17(20(13)16)12-5-7-14-15(9-12)22-10-21-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPMCRSXEXTVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347782
Record name 1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5955-26-0
Record name 1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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